2,3,5,6-Tetradeuterio-4-oxidopyrazin-1-ium 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetradeuterio-4-oxidopyrazin-1-ium 1-oxide is a deuterated derivative of pyrazine, characterized by the replacement of hydrogen atoms with deuterium.
Vorbereitungsmethoden
The synthesis of 2,3,5,6-Tetradeuterio-4-oxidopyrazin-1-ium 1-oxide typically involves the deuteration of pyrazine derivatives. One common method includes the use of deuterated reagents in a controlled environment to ensure the selective replacement of hydrogen atoms with deuterium. Industrial production methods may involve large-scale deuteration processes using specialized equipment to achieve high yields and purity .
Analyse Chemischer Reaktionen
2,3,5,6-Tetradeuterio-4-oxidopyrazin-1-ium 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetradeuterio-4-oxidopyrazin-1-ium 1-oxide has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in diagnostic imaging.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2,3,5,6-Tetradeuterio-4-oxidopyrazin-1-ium 1-oxide involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces. The deuterium atoms enhance the stability of the compound, making it less prone to metabolic degradation and increasing its efficacy in biological systems .
Vergleich Mit ähnlichen Verbindungen
Compared to other pyrazine derivatives, 2,3,5,6-Tetradeuterio-4-oxidopyrazin-1-ium 1-oxide is unique due to its deuterium content, which imparts distinct chemical and physical properties. Similar compounds include:
2,3,5,6-Tetradeuterio-4-methoxyaniline: Another deuterated compound with applications in synthetic chemistry and materials science.
2,3,5,6-Tetrachloro-4-oxidopyrazin-1-ium 1-oxide: A chlorinated derivative with different reactivity and applications.
These comparisons highlight the unique aspects of this compound, particularly its stability and utility in various scientific research fields.
Eigenschaften
Molekularformel |
C4H4N2O2 |
---|---|
Molekulargewicht |
116.11 g/mol |
IUPAC-Name |
2,3,5,6-tetradeuterio-4-oxidopyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C4H4N2O2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D |
InChI-Schlüssel |
SXTKIFFXFIDYJF-RHQRLBAQSA-N |
Isomerische SMILES |
[2H]C1=C([N+](=O)C(=C(N1[O-])[2H])[2H])[2H] |
Kanonische SMILES |
C1=C[N+](=O)C=CN1[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.